Prosulfocarb sulfoxide
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Overview
Description
Prosulfocarb sulfoxide is a chemical transformation product of prosulfocarb, a thiocarbamate herbicide. Prosulfocarb is widely used in agriculture to control weeds, particularly in cereal crops. The sulfoxide derivative is formed through the oxidation of prosulfocarb and is of interest due to its environmental fate and potential impacts on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prosulfocarb sulfoxide is typically synthesized through the oxidation of prosulfocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent at a specific temperature to ensure the complete conversion of prosulfocarb to its sulfoxide form .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions: Prosulfocarb sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to prosulfocarb sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent compound, prosulfocarb.
Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Prosulfocarb sulfone.
Reduction: Prosulfocarb.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prosulfocarb sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on plant physiology and weed resistance.
Medicine: Explored for its potential as a lead compound in drug development due to its unique chemical properties.
Industry: Used in the development of new herbicides and pesticides with improved efficacy and environmental profiles
Mechanism of Action
The mechanism of action of prosulfocarb sulfoxide involves the inhibition of key enzymes in plants. It primarily targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to the death of the weed. The compound also affects other metabolic pathways, contributing to its herbicidal activity .
Comparison with Similar Compounds
Prosulfocarb: The parent compound, a thiocarbamate herbicide.
Prosulfocarb sulfone: The fully oxidized form of prosulfocarb.
Other Thiocarbamates: Such as butylate and EPTC, which have similar herbicidal properties.
Comparison: Prosulfocarb sulfoxide is unique due to its intermediate oxidation state, which provides distinct chemical and biological properties compared to its parent compound and fully oxidized form. It offers a balance between efficacy and environmental impact, making it a valuable compound in herbicide development .
Biological Activity
Prosulfocarb sulfoxide is a metabolite of the herbicide prosulfocarb, which is primarily used for weed control in various agricultural settings. Understanding its biological activity is crucial for assessing its efficacy, environmental impact, and safety for non-target organisms.
This compound is characterized by its chemical structure, which influences its biological interactions. The compound is known to exhibit herbicidal properties, particularly in controlling a range of weed species. Its systematic name is (R)-N-(4-(methylsulfonyl)phenyl)-2-(propan-2-ylthio)acetamide .
Herbicidal Efficacy
This compound demonstrates significant herbicidal activity against various weed species. It operates primarily through the inhibition of specific metabolic pathways involved in plant growth and development. This compound has been shown to be effective both pre-emergence and post-emergence in controlling grass and broadleaf weeds.
- Mechanism of Action : this compound acts as an inhibitor of pigment synthesis, particularly affecting the biosynthesis of carotenoids, which are essential for photosynthesis and plant health. This inhibition leads to chlorosis and eventual death of target plants.
Synergistic Effects
Environmental Fate
Impact on Non-target Organisms
This compound's effects on non-target organisms have been a subject of study. Toxicity assessments indicate that while it effectively targets specific weed species, it poses varying degrees of risk to beneficial organisms such as earthworms and aquatic life.
- Aquatic Toxicity : Laboratory studies have demonstrated that this compound can be toxic to certain fish species at high concentrations. The LC50 values indicate that while it is relatively safe for many aquatic organisms, caution should be exercised regarding its application near water bodies .
Case Studies
- Field Trials : In a series of field trials conducted across different geographical locations, this compound was tested against common weed species such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). Results showed a significant reduction in weed biomass when applied at recommended rates compared to untreated controls.
- Metabolic Studies : Research involving the metabolism of this compound in various crops indicated that while it was rapidly absorbed by plants, its degradation products were less harmful than the parent compound, suggesting a favorable profile for crop safety .
Properties
CAS No. |
51954-81-5 |
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Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39 g/mol |
IUPAC Name |
1-benzylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
InChI Key |
SRUUWJFBIOVZLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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